DM4-Sme Suppresses Microtubule Dynamic Instability More Potently than Maytansine
In a direct comparative study using purified microtubule protein, S-methyl-DM4 (DM4-Sme) at 100 nM suppressed microtubule dynamic instability by 73%, compared to 45% suppression by maytansine at the same concentration [1]. S-methyl-DM1 produced 84% suppression under identical conditions, placing DM4-Sme between the two agents in terms of dynamic instability suppression but significantly more effective than the parent natural product maytansine.
| Evidence Dimension | Suppression of microtubule dynamic instability |
|---|---|
| Target Compound Data | 73% suppression at 100 nM |
| Comparator Or Baseline | Maytansine: 45% suppression at 100 nM; S-methyl-DM1: 84% suppression at 100 nM |
| Quantified Difference | 28 percentage points greater suppression vs. maytansine; 11 percentage points less suppression vs. S-methyl-DM1 |
| Conditions | In vitro microtubule dynamic instability assay; purified tubulin; 100 nmol/L compound concentration |
Why This Matters
Procurement decisions for tubulin-targeted ADC payloads should account for differential suppression of dynamic instability, which correlates with mitotic arrest potency independent of polymerization inhibition.
- [1] Lopus M, et al. Mol Cancer Ther. 2010 Oct;9(10):2689-99. View Source
